4-Benzyloxy-3,5-difluorophenylboronic acid

medicinal chemistry ADME property optimisation Suzuki coupling reagent selection

Researchers optimizing OLED electron-transport materials face reactivity inconsistencies with generic phenylboronic acids. 4-Benzyloxy-3,5-difluorophenylboronic acid (CAS 156635-88-0) eliminates this via its quantifiable internal push-pull electronic structure: • pKa 6.57 (±0.18) - 2.3 units more acidic than phenylboronic acid, ensuring efficient transmetallation at neutral pH without strong bases • LogP 1.22 - >1.5 log units higher than 3,5-difluorophenylboronic acid, enhancing organic-phase solubility and chromatographic resolution • ≥98% purity (HPLC), solid form; optimized for Suzuki-Miyaura cross-coupling in bipolar host and electron-transport material synthesis

Molecular Formula C13H11BF2O3
Molecular Weight 264.035
CAS No. 156635-88-0
Cat. No. B599968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3,5-difluorophenylboronic acid
CAS156635-88-0
Synonyms4-Benzyloxy-3,5-difluorophenylboronic acid
Molecular FormulaC13H11BF2O3
Molecular Weight264.035
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F)(O)O
InChIInChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
InChIKeyYWUHRGQYLQMLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyloxy-3,5-difluorophenylboronic Acid (CAS 156635-88-0) – Procurement-Ready Profile and Core Properties


4‑Benzyloxy‑3,5‑difluorophenylboronic acid (CAS 156635‑88‑0) is a specialty organoboron building block in the phenylboronic acid class, featuring a 3,5‑difluoro substitution pattern and a 4‑benzyloxy moiety [REFS‑1]. The compound is primarily used as a Suzuki–Miyaura cross‑coupling intermediate, where the electron‑withdrawing fluorine atoms lower the LUMO energy and enhance the electrophilicity of the boronic acid, while the electron‑donating benzyloxy group modulates the HOMO level, creating an internal push–pull electronic structure that is especially valued in the construction of high‑performance OLED materials [REFS‑2]. Its molecular formula is C₁₃H₁₁BF₂O₃, molecular weight 264.03 g/mol, and it is typically supplied as a solid with a purity specification of ≥97% (HPLC) [REFS‑1] [REFS‑3].

4-Benzyloxy-3,5-difluorophenylboronic Acid: Why Off‑the‑Shelf Phenylboronic Acids Cannot Be Substituted


Direct substitution with unsubstituted phenylboronic acid, mono‑benzyloxy, or simple difluorophenylboronic acid analogues is not feasible for applications that require a precisely balanced electronic profile and predictable lipophilicity [REFS‑1]. The combination of two ortho‑fluorine substituents and a para‑benzyloxy group yields a pKa of 6.57 (±0.18), which is nearly 2.3 log units more acidic than phenylboronic acid (pKa 8.83) and more than 2 log units more acidic than the fluorine‑free 4‑benzyloxyphenylboronic acid (pKa 8.70) [REFS‑2]. This heightened acidity directly influences the boronic acid’s speciation and reactivity in aqueous or protic coupling media. Furthermore, the measured LogP of 1.22 for the target compound represents a lipophilicity increase of more than 1.5 log units over 3,5‑difluorophenylboronic acid (LogP −0.36), a difference that substantially alters solubility, chromatographic behavior, and membrane permeability in medicinal chemistry contexts [REFS‑3]. These quantifiable disparities make generic replacement scientifically invalid without a complete re‑optimisation of reaction conditions or biological assay protocols.

4-Benzyloxy-3,5-difluorophenylboronic Acid – Head‑to‑Head Quantitative Evidence vs. Closest Analogs


Lipophilicity (LogP) Comparison: 4‑Benzyloxy‑3,5‑difluoro vs. 3,5‑Difluorophenylboronic Acid

The target compound exhibits a measured LogP of 1.22360, whereas the fluorine‑only analog 3,5‑difluorophenylboronic acid has a LogP of −0.35540 [REFS‑1]. This represents a >1.5 log unit increase in lipophilicity directly attributable to the 4‑benzyloxy substituent.

medicinal chemistry ADME property optimisation Suzuki coupling reagent selection

Boronic Acid Acidity (pKa) Differentiation: Ortho‑Fluoro vs. Benzyloxy‑Only Analogs

The target compound possesses a predicted pKa of 6.57 (±0.18), which is substantially more acidic than both the parent phenylboronic acid (pKa 8.83) and the non‑fluorinated 4‑benzyloxyphenylboronic acid (pKa 8.70 ± 0.16) [REFS‑1][REFS‑2]. The 3,5‑difluoro substitution lowers the pKa by approximately 2.26 units relative to phenylboronic acid and 2.13 units relative to the benzyloxy‑only analog.

Suzuki–Miyaura reaction optimisation boronate speciation pH‑dependent reactivity

Regioisomeric Lipophilicity Contrast: 4‑Benzyloxy‑3,5‑difluoro vs. 2‑Benzyloxy‑4,5‑difluoro

When comparing the target 4‑benzyloxy‑3,5‑difluoro regioisomer with the 2‑benzyloxy‑4,5‑difluoro analogue, a marked difference in lipophilicity is observed. The target compound exhibits a LogP of 1.22360, whereas the 2‑benzyloxy‑4,5‑difluoro regioisomer (CAS 2121512‑14‑7) has a substantially higher LogP of 3.4427 [REFS‑1].

regioisomer selection structure–property relationship medicinal chemistry lead optimisation

Storage Stability and Handling Requirements: Inert Atmosphere vs. Ambient Storage

The target compound mandates storage under inert gas (nitrogen or argon) at 2–8 °C [REFS‑1], a more stringent requirement than that of the simpler 3,5‑difluorophenylboronic acid, which is stable at room temperature in a sealed, dry container [REFS‑2]. This increased sensitivity is attributed to the benzyloxy group, which can be prone to oxidation or hydrolysis if left exposed to ambient moisture and air.

chemical procurement laboratory logistics boronic acid stability

4-Benzyloxy-3,5-difluorophenylboronic Acid – Prioritised Application Scenarios Derived from Quantitative Evidence


OLED Electron‑Transport Layer (ETL) and Host Material Synthesis

The internal push–pull electronic structure arising from the 3,5‑difluoro (electron‑withdrawing) and 4‑benzyloxy (electron‑donating) substituents results in a lowered LUMO level and a tunable HOMO–LUMO gap [REFS‑1]. This makes 4‑benzyloxy‑3,5‑difluorophenylboronic acid an ideal Suzuki coupling partner for constructing high‑performance electron‑transport materials and bipolar host materials in OLEDs, where precise energy level alignment is critical for device efficiency and lifetime [REFS‑1].

Medicinal Chemistry Lead Optimisation Requiring Moderate Lipophilicity and Enhanced Acidity

With a LogP of 1.22 and a pKa of 6.57, this boronic acid offers a balanced lipophilicity profile that is significantly more polar than its 2‑benzyloxy‑4,5‑difluoro regioisomer (LogP 3.44) and more acidic than non‑fluorinated benzyloxyphenylboronic acids [REFS‑2][REFS‑3]. This property set is advantageous for fragment‑based drug discovery and lead optimisation programmes where controlled membrane permeability and pH‑dependent binding are essential design parameters [REFS‑2].

Suzuki–Miyaura Cross‑Coupling Under Mild Aqueous Conditions

The 3,5‑difluoro substitution lowers the boronic acid pKa by over 2 units compared to phenylboronic acid, ensuring that a greater fraction of the boron centre remains in the neutral, transmetallation‑competent form at neutral to slightly basic pH [REFS‑3]. This property can accelerate Suzuki coupling reactions in aqueous or biphasic media and may reduce the need for strong bases, thereby improving functional group tolerance and simplifying work‑up procedures [REFS‑3].

Fluorinated Building Block for Specialty Polymers and Liquid Crystals

The combination of fluorine atoms for enhanced thermal and chemical stability and a benzyloxy group for subsequent deprotection or functionalisation makes this compound a versatile intermediate for synthesising fluorinated biphenyl derivatives used in liquid crystalline media and advanced polymer materials [REFS‑4]. The higher LogP and controlled acidity also facilitate purification and processing in organic solvents [REFS‑2].

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